N-cyclopentyl-2-pyrrolidin-1-ylacetamide
Description
N-cyclopentyl-2-pyrrolidin-1-ylacetamide is a synthetic acetamide derivative featuring a cyclopentyl group attached to a pyrrolidine ring via an acetamide linker.
Properties
IUPAC Name |
N-cyclopentyl-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(9-13-7-3-4-8-13)12-10-5-1-2-6-10/h10H,1-9H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGRRRHBXFQJJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Findings:
Aromatic vs. Aliphatic Substituents: Compounds with phenyl groups (e.g., 178419-59-5) exhibit higher lipophilicity and steric bulk compared to this compound.
Functional Group Impact : Hydroxyl groups (e.g., in 1788065-51-9) enhance polarity and hydrogen-bonding capacity, which could improve target engagement but reduce blood-brain barrier penetration. The absence of hydroxyl groups in the target compound might favor CNS activity.
Structural Rigidity : Lactam-containing analogs (e.g., 185951-07-9) demonstrate reduced molecular flexibility, which could limit binding to dynamic protein pockets. The acetamide linker in the target compound retains conformational adaptability.
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